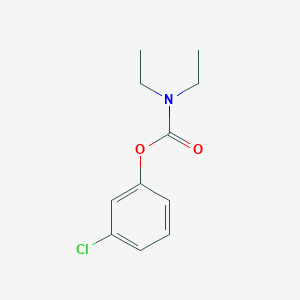

3-Chlorophenyl diethylcarbamate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl diethylcarbamate typically involves the reaction of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Types of Reactions: 3-Chlorophenyl diethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: Major products are 3-chlorophenol and diethylamine.

科学的研究の応用

3-Chlorophenyl diethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-Chlorophenyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

類似化合物との比較

3-Chlorophenyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group.

3-Chlorophenyl ethylcarbamate: Similar structure but with an ethyl group instead of a diethyl group.

Uniqueness: 3-Chlorophenyl diethylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its diethylcarbamate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .

生物活性

3-Chlorophenyl diethylcarbamate (CDEC) is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CDEC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated phenyl group and a diethylcarbamate moiety. The chlorine atom at the meta position influences the compound's reactivity and biological properties compared to other similar compounds, such as 3-bromophenyl diethylcarbamate.

The primary mechanism of action for CDEC involves its ability to inhibit specific enzymes through carbamoylation. This process occurs when the carbamate group interacts with active site residues of enzymes, leading to a decrease in enzymatic activity. This mechanism is similar to that observed in other carbamate compounds, which often act as enzyme inhibitors.

Enzyme Inhibition

CDEC has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and potentially leading to neurotoxicity at high concentrations .

Antimicrobial Activity

Studies have demonstrated that CDEC exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and type of bacteria tested. For instance, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Cytotoxicity

Research indicates that CDEC may possess cytotoxic properties, particularly against cancer cell lines. In vitro studies have reported that CDEC can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy . The cytotoxic effects are likely mediated through oxidative stress pathways and disruption of cellular metabolism.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine levels | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- AChE Inhibition Study : A study evaluated the inhibitory effects of various carbamates on AChE activity. CDEC was found to be one of the more potent inhibitors, with an IC50 value indicating effective inhibition at low concentrations.

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of several carbamate derivatives, CDEC demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results suggest its potential use as a topical antibacterial agent .

- Cytotoxic Effects on Cancer Cells : An investigation into the cytotoxic effects of CDEC on human breast cancer cell lines revealed that treatment with CDEC resulted in a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis .

特性

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。